- Metalation of 2(1H)-quinolinone: Synthesis of 3-substituted compoundsSynthesis, 1995, (11), 1362-4,
Cas no 91301-03-0 (2-Hydroxyquinoline-3-carbaldehyde)

2-Hydroxyquinoline-3-carbaldehyde Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde
- 2(1H)-Quinolinone-3-carboxaldehyde
- 1,2-DIHYDRO-2-OXOQUINOLINE-3-CARBOXALDEHYDE
- 2-hydroxyquinoline-3-carbaldehyde
- 2-oxo-1H-quinoline-3-carbaldehyde
- 3-Quinolinecarboxaldehyde,1,2-dihydro-2-oxo-
- 2-oxo-1,2-dihydroquinoline-3-carbaldehyde(SALTDATA: FREE)
- 1,2-Dihydro-2-oxo-3-quinolinecarboxaldehyde (ACI)
- 2-Hydroxy-3-formylquinoline
- 2-Hydroxy-3-quinolinecarboxaldehyde
- 2-Hydroxy-quinoline-3-carbaldehyde
- 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde
- 2-Oxo-1,2-dihydroquinoline-3-carboxaldehyde
- 3-Formyl-2-hydroxyquinoline
- 3-Formyl-2-quinolone
- 3-Formylcarbostyril
- 3-Formylquinolin-2(1H)-one
- 2-Hydroxyquinoline-3-carbaldehyde, AldrichCPR
- CHEMBL3609843
- STL381739
- BP-10827
- 91301-03-0
- 2-Oxo-1,2-dihydro-3-quinoline carbaldehyde
- 2-oxo-1,2-dihydro-3-quinolinecarboxaldehyde
- DTXSID30343371
- Oprea1_039486
- SY042010
- Z56974846
- Oprea1_305229
- AKOS000320276
- MFCD02642162
- 2-Hydroxy-3-quinolinecarbaldehyde #
- MFCD00563443
- quinolone-3-carbaldehyde
- WLZ3334
- 3-FORMYL-2QUINOLONE
- SCHEMBL98219
- BBL028761
- STK050769
- H-2008
- F0342-0036
- EN300-07553
- 2-Oxo-1,2-dihydro-quinoline-3-carbaldehyde
- 1,2-dihydro-2-oxoquinoline-3-carbaldehyde
- AB11914
- J-510204
- AKOS000270322
- CS-0117078
- 2-Hydroxyquinoline-3-carbaldehyde
-
- MDL: MFCD00563443
- Inchi: 1S/C10H7NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-6H,(H,11,13)
- InChI-sleutel: VWHKEYXRRNSJTN-UHFFFAOYSA-N
- LACHT: O=CC1C(=O)NC2C(=CC=CC=2)C=1
Berekende eigenschappen
- Exacte massa: 173.04800
- Monoisotopische massa: 173.047678466g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 1
- Complexiteit: 270
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1
- Topologisch pooloppervlak: 46.2Ų
Experimentele eigenschappen
- Smeltpunt: >250°C
- Kookpunt: 434.9℃ at 760 mmHg
- PSA: 50.19000
- LogboekP: 1.75290
- Gevoeligheid: Air Sensitive
2-Hydroxyquinoline-3-carbaldehyde Beveiligingsinformatie
-
Symbool:
- Signaalwoord:Warning
- Gevaarverklaring: H302-H319
- Waarschuwingsverklaring: P305+P351+P338
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:3
- Code gevarencategorie: 22-36
- Veiligheidsinstructies: 26
-
Identificatie van gevaarlijk materiaal:
- Gevaarklasse:IRRITANT
2-Hydroxyquinoline-3-carbaldehyde Douanegegevens
- HS-CODE:2933499090
- Douanegegevens:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Hydroxyquinoline-3-carbaldehyde Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Chemenu | CM229626-1g |
2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde |
91301-03-0 | 95% | 1g |
$89 | 2022-08-31 | |
Enamine | EN300-07553-5.0g |
2-hydroxyquinoline-3-carbaldehyde |
91301-03-0 | 95% | 5g |
$260.0 | 2023-05-01 | |
Enamine | EN300-07553-0.05g |
2-hydroxyquinoline-3-carbaldehyde |
91301-03-0 | 95% | 0.05g |
$23.0 | 2023-10-28 | |
eNovation Chemicals LLC | D767695-10g |
1,2-DIHYDRO-2-OXOQUINOLINE-3-CARBOXALDEHYDE |
91301-03-0 | 95% | 10g |
$495 | 2023-09-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020899-500mg |
2(1H)-Quinolinone-3-carboxaldehyde |
91301-03-0 | 500mg |
2485.0CNY | 2021-08-04 | ||
TRC | H947170-100mg |
2-Hydroxyquinoline-3-carbaldehyde |
91301-03-0 | 100mg |
$144.00 | 2023-05-18 | ||
TRC | H947170-25mg |
2-Hydroxyquinoline-3-carbaldehyde |
91301-03-0 | 25mg |
$64.00 | 2023-05-18 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H33508-1g |
2(1H)-Quinolinone-3-carboxaldehyde, 97% |
91301-03-0 | 97% | 1g |
¥6022.00 | 2023-02-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020899-1g |
2(1H)-Quinolinone-3-carboxaldehyde |
91301-03-0 | 1g |
4144.0CNY | 2021-07-07 | ||
eNovation Chemicals LLC | D767695-5g |
1,2-DIHYDRO-2-OXOQUINOLINE-3-CARBOXALDEHYDE |
91301-03-0 | 95% | 5g |
$190 | 2024-06-07 |
2-Hydroxyquinoline-3-carbaldehyde Productiemethode
Synthetic Routes 1
1.2 Reagents: Butyllithium Solvents: Hexane
1.3 -
1.4 Reagents: Hydrochloric acid Solvents: Water
Synthetic Routes 2
- Design and synthesis of uracil/thiouracil based quinoline scaffolds as topoisomerases I/II inhibitors for chemotherapy: A new hybrid navigator with DFT calculationBioorganic Chemistry, 2023, 136,,
Synthetic Routes 3
2.1 Reagents: Phosphorus oxychloride
3.1 Reagents: Acetic acid ; reflux
- Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilitiesJournal of Enzyme Inhibition and Medicinal Chemistry, 2023, 38(1),,
Synthetic Routes 4
2.1 Reagents: Phosphorus oxychloride ; 80 - 90 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ; reflux
- Synthesis, characterization and antimicrobialevaluation of schiff base 4-thaizolidinones of aminosalicylic acid derivativesEuropean Journal of Biomedical and Pharmaceutical Sciences, 2022, 9(10), 346-352,
Synthetic Routes 5
- Effective microwave synthesis of some ring fused quinolinesElixir Online Journal, 2012, 9131, 9131-9133,
Synthetic Routes 6
- Design and Evaluation of Quinolone Derivatives as Potent Inhibitors of Wild-type TTR and V30M TTR AmyloidogenesisBulletin of the Korean Chemical Society, 2015, 36(2), 719-722,
Synthetic Routes 7
2.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
- Design, synthesis, characterization and biological activity studies on coumarin carbohydrazide containing quinoline derivativesAsian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 2013, 1(1), 39-47,
Synthetic Routes 8
2.1 Reagents: Phosphorus oxychloride ; 6 h, 100 °C
3.1 Reagents: Acetic acid Solvents: Water ; 3 h, 100 °C
- New Oxoquinoline-Imidazole Based Fluorescence Signaling Switches for the Determination of Zn2+/F- (OFF-ON), and Fe3+/Picric Acid (ON-OFF): Applications in Anticancer ActivityChemistrySelect, 2022, 7(31),,
Synthetic Routes 9
- Design, synthesis, and evaluation of new 2-oxoquinoline arylaminothiazole derivatives as potential anticancer agentsBioorganic Chemistry, 2021, 106,,
Synthetic Routes 10
2.1 Reagents: Phosphorus oxychloride
3.1 Solvents: Acetic acid ; reflux
- Structure activity relationships and the binding mode of quinolinone-pyrimidine hybrids as reversal agents of multidrug resistance mediated by P-gpScientific Reports, 2021, 11(1),,
Synthetic Routes 11
- Recent approach to the synthesis of 3-formylquinolin-2(1H)-onesInternational Journal of Current Research, 2013, 5(5), 1046-1048,
Synthetic Routes 12
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 8 - 19 h, 0 °C → 80 °C
2.2 Solvents: Water ; 10 min, 0 - 10 °C
3.1 Reagents: Acetic acid Solvents: Water ; 24 - 72 h, reflux
- Design of new quinolin-2-one-pyrimidine hybrids as sphingosine kinases inhibitorsBioorganic Chemistry, 2020, 94,,
Synthetic Routes 13
- A Simple One-Pot Synthesis of New Imidazol-2-yl-1H-quinolin-2-ones from the Direct Reaction of 2-Chloroquinolin-3-carbaldehyde with Aromatic o-DiaminesEuropean Journal of Organic Chemistry, 2010, (2), 317-325,
Synthetic Routes 14
- Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agentsMedChemComm, 2017, 8(6), 1158-1172,
Synthetic Routes 15
1.2 Reagents: Phosphorus oxychloride ; 5 min, cooled
1.3 Reagents: Acetic acid ; 4 h, reflux
- Synthesis, characterization and fluorescence study of N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-1-benzofuran-2-carbohydrazide and its metal complexesHeterocyclic Letters, 2015, 5(2), 251-259,
Synthetic Routes 16
- Synthesis of Novel Quinoline-substituted 1,4-dihydropyridine Derivatives via Hantzsch Reaction in Aqueous Medium: Potential Bioactive CompoundsJournal of Heterocyclic Chemistry, 2017, 54(1), 131-136,
Synthetic Routes 17
2.1 Reagents: Hydrochloric acid Solvents: Water
2.2 Reagents: Sodium carbonate
- Directed ortho-lithiation of chloroquinolines. Application to synthesis of 2,3-disubstituted quinolinesJournal of Heterocyclic Chemistry, 1989, 26(6), 1589-94,
2-Hydroxyquinoline-3-carbaldehyde Raw materials
- 2-HYDROXYQUINOLINE
- 2-Chloroquinoline
- Ethyl formate
- 2-Chloroquinoline-3-carbaldehyde
- 2-Iodoquinoline-3-carbaldehyde
2-Hydroxyquinoline-3-carbaldehyde Preparation Products
2-Hydroxyquinoline-3-carbaldehyde Gerelateerde literatuur
-
Duraisamy Senthil Raja,Nattamai S. P. Bhuvanesh,Karuppannan Natarajan Dalton Trans. 2012 41 4365
-
M. Hossein Khalilian,Saber Mirzaei,Avat (Arman) Taherpour New J. Chem. 2015 39 9313
-
Tejas M. Dhameliya,Hiren A. Donga,Punit V. Vaghela,Bhoomi G. Panchal,Dipen K. Sureja,Kunjan B. Bodiwala,Mahesh T. Chhabria RSC Adv. 2020 10 32740
-
Duraisamy Senthil Raja,Nattamai S. P. Bhuvanesh,Karuppannan Natarajan Dalton Trans. 2012 41 4365
-
Eswaran Ramachandran,Duraisamy Senthil Raja,Joshua L. Mike,Timothy R. Wagner,Matthias Zeller,Karuppannan Natarajan RSC Adv. 2012 2 8515
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- Oplosmiddelen en organische chemicaliën organische verbindingEN organische heterocyclische verbindingen Quinolines en afgeleiden Hydroquinonen
- Oplosmiddelen en organische chemicaliën organische verbindingEN organische heterocyclische verbindingen Quinolines en afgeleiden Quinolonen en afgeleiden Hydroquinonen
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